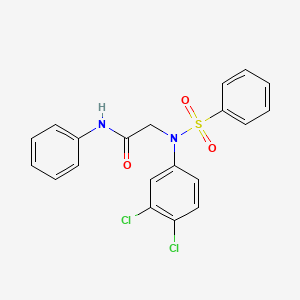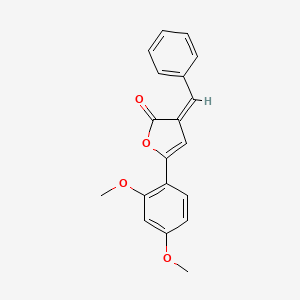![molecular formula C21H28O4 B4963008 1-[4-(2-isopropoxyphenoxy)butoxy]-2-methoxy-4-methylbenzene](/img/structure/B4963008.png)
1-[4-(2-isopropoxyphenoxy)butoxy]-2-methoxy-4-methylbenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[4-(2-isopropoxyphenoxy)butoxy]-2-methoxy-4-methylbenzene, also known as Ipragliflozin, is a drug used to treat type 2 diabetes mellitus. It belongs to the class of drugs known as sodium-glucose co-transporter 2 (SGLT2) inhibitors. Ipragliflozin works by inhibiting the reabsorption of glucose in the kidneys, leading to increased excretion of glucose in the urine, which helps to lower blood glucose levels.
Mécanisme D'action
1-[4-(2-isopropoxyphenoxy)butoxy]-2-methoxy-4-methylbenzenen works by inhibiting the SGLT2 protein in the kidneys, which is responsible for reabsorbing glucose from the urine back into the bloodstream. By inhibiting SGLT2, 1-[4-(2-isopropoxyphenoxy)butoxy]-2-methoxy-4-methylbenzenen prevents the reabsorption of glucose, leading to increased excretion of glucose in the urine and lower blood glucose levels.
Biochemical and Physiological Effects:
In addition to its glucose-lowering effects, 1-[4-(2-isopropoxyphenoxy)butoxy]-2-methoxy-4-methylbenzenen has been shown to have beneficial effects on blood pressure, lipid levels, and markers of inflammation. It has also been shown to increase insulin sensitivity and improve beta-cell function in patients with type 2 diabetes mellitus.
Avantages Et Limitations Des Expériences En Laboratoire
1-[4-(2-isopropoxyphenoxy)butoxy]-2-methoxy-4-methylbenzenen has several advantages for use in lab experiments, including its specificity for inhibiting SGLT2 and its well-established safety profile in humans. However, it also has limitations, including its relatively short half-life and the need for specialized equipment to measure its effects on glucose uptake and metabolism.
Orientations Futures
There are several potential future directions for research on 1-[4-(2-isopropoxyphenoxy)butoxy]-2-methoxy-4-methylbenzenen, including its use in combination with other glucose-lowering agents, its effects on cardiovascular outcomes, and its potential use in other metabolic disorders such as obesity and non-alcoholic fatty liver disease. Additionally, there is ongoing research into the mechanisms underlying the beneficial effects of SGLT2 inhibitors on cardiovascular and renal outcomes in patients with type 2 diabetes mellitus.
Méthodes De Synthèse
The synthesis of 1-[4-(2-isopropoxyphenoxy)butoxy]-2-methoxy-4-methylbenzenen involves several steps, including the reaction of 2-methoxy-4-methylphenol with 2-bromo-1-(4-(2-methoxy-4-methylphenoxy)butyl)benzene to form 1-(4-(2-methoxy-4-methylphenoxy)butyl)-2-methoxy-4-methylbenzene. This compound is then reacted with isopropyl alcohol in the presence of a base to form 1-[4-(2-isopropoxyphenoxy)butoxy]-2-methoxy-4-methylbenzenen.
Applications De Recherche Scientifique
1-[4-(2-isopropoxyphenoxy)butoxy]-2-methoxy-4-methylbenzenen has been extensively studied in clinical trials for its efficacy in treating type 2 diabetes mellitus. It has been shown to significantly reduce HbA1c levels, fasting plasma glucose levels, and body weight in patients with type 2 diabetes mellitus. In addition to its glucose-lowering effects, 1-[4-(2-isopropoxyphenoxy)butoxy]-2-methoxy-4-methylbenzenen has also been shown to have beneficial effects on blood pressure, lipid levels, and markers of inflammation.
Propriétés
IUPAC Name |
2-methoxy-4-methyl-1-[4-(2-propan-2-yloxyphenoxy)butoxy]benzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28O4/c1-16(2)25-20-10-6-5-9-18(20)23-13-7-8-14-24-19-12-11-17(3)15-21(19)22-4/h5-6,9-12,15-16H,7-8,13-14H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCHXJAMVPPAZLN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCCCCOC2=CC=CC=C2OC(C)C)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-{[(3-methylphenyl)amino]methylene}-1-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4962948.png)
![N-(1-{1-[(5-methyl-2-furyl)methyl]-4-piperidinyl}-1H-pyrazol-5-yl)-1,3-benzodioxole-5-carboxamide](/img/structure/B4962952.png)

![N-(2-methoxydibenzo[b,d]furan-3-yl)-N-propionylpropanamide](/img/structure/B4962961.png)

![9-[5-chloro-2-(2-propyn-1-yloxy)phenyl]-3,3,6,6-tetramethyl-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione](/img/structure/B4962982.png)

![5-cyclopropyl-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4962995.png)
![2-ethoxyethyl 2-[(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)thio]propanoate](/img/structure/B4963012.png)
![N-{1-[3-(4-chlorophenyl)-1-adamantyl]ethyl}-4-phenyl-2-butanamine](/img/structure/B4963023.png)
![N'-[(2-bromo-4-methylphenoxy)acetyl]-2-phenoxypropanohydrazide](/img/structure/B4963031.png)

![ethyl 2-{[(1H-benzimidazol-2-ylthio)acetyl]amino}-1,3-benzothiazole-6-carboxylate](/img/structure/B4963038.png)